N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Description
N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclobutyl ring, a pyrrolidine ring, and a pyridazine ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-20(15-7-3-2-4-8-15)13-16(14-20)21-19(25)17-9-10-18(23-22-17)24-11-5-6-12-24/h2-4,7-10,16H,5-6,11-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOWWFVNYOIXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)C2=NN=C(C=C2)N3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable diene.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Synthesis of the Pyridazine Ring: The pyridazine ring is formed through a condensation reaction between hydrazine and a diketone.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl and pyrrolidine rings.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or amides.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding cyclobutyl and pyridazine chemistry.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with biological targets makes it a candidate for developing new treatments for diseases.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide: shares similarities with other cyclobutyl and pyridazine derivatives.
Cyclobutyl derivatives: Known for their strained ring systems and reactivity.
Pyridazine derivatives: Known for their biological activity and use in pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of these structural motifs, which may confer unique reactivity and biological activity not seen in simpler analogs.
This compound’s multifaceted nature makes it a valuable subject for ongoing research in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
